4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Bromination: Aniline is brominated using bromine in the presence of a catalyst like iron(III) bromide to form 4-bromoaniline.
Sulfonation: 4-bromoaniline is sulfonated using chlorosulfonic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Material Science: Used in the development of novel polymers and materials with specific properties.
Industrial Chemistry: Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Cellular Pathways: It can interfere with cellular pathways by modulating the activity of key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-chlorophenyl)benzenesulfonamide
- 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
- 4-bromo-N-(3-methylphenyl)benzenesulfonamide
Uniqueness
4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide is unique due to the presence of both bromine and chloro-methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Properties
IUPAC Name |
4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-12(15)3-2-4-13(9)16-19(17,18)11-7-5-10(14)6-8-11/h2-8,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOUIPZCTZESCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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